(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(3-methylphenyl)-1,3-oxazol-5-yl}piperazin-1-yl)(cyclopropyl)methanone
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Overview
Description
1-[4-(4-CHLOROBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE is a complex organic compound that features a unique combination of functional groups, including a chlorobenzenesulfonyl group, a methylphenyl group, an oxazole ring, and a cyclopropanecarbonylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the oxazole ring using 4-chlorobenzenesulfonyl chloride under basic conditions.
Attachment of the Methylphenyl Group: The methylphenyl group can be introduced through a Friedel-Crafts acylation reaction.
Formation of the Cyclopropanecarbonylpiperazine Moiety: This step involves the reaction of cyclopropanecarbonyl chloride with piperazine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-CHLOROBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The chlorobenzenesulfonyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Azides, nitriles
Scientific Research Applications
1-[4-(4-CHLOROBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity against various targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzenesulfonyl chloride
- 4-Chlorobenzenesulfonyl fluoride
- 4-Chloro-N-tosylbenzenesulfonimidoyl fluoride
Uniqueness
1-[4-(4-CHLOROBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE is unique due to its combination of functional groups, which imparts specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H24ClN3O4S |
---|---|
Molecular Weight |
486.0 g/mol |
IUPAC Name |
[4-[4-(4-chlorophenyl)sulfonyl-2-(3-methylphenyl)-1,3-oxazol-5-yl]piperazin-1-yl]-cyclopropylmethanone |
InChI |
InChI=1S/C24H24ClN3O4S/c1-16-3-2-4-18(15-16)21-26-22(33(30,31)20-9-7-19(25)8-10-20)24(32-21)28-13-11-27(12-14-28)23(29)17-5-6-17/h2-4,7-10,15,17H,5-6,11-14H2,1H3 |
InChI Key |
JNYBYWYBQSDSDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4CC4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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